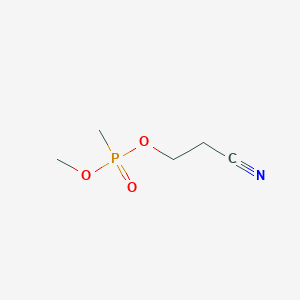
2-Cyanoethyl methyl methylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyanoethyl methyl methylphosphonate is an organophosphorus compound with the molecular formula C5H10NO3P It is a derivative of methylphosphonate, characterized by the presence of a cyanoethyl group attached to the phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoethyl methyl methylphosphonate typically involves the reaction of methylphosphonic dichloride with 2-cyanoethanol in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-cyanoethanol attacks the phosphorus atom, displacing a chloride ion. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyanoethyl methyl methylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyanoethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the cyanoethyl group in the presence of a base or catalyst.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Aminoethyl methyl methylphosphonate.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
2-Cyanoethyl methyl methylphosphonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development and as a component in therapeutic agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Cyanoethyl methyl methylphosphonate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the phosphonate group can form stable complexes with metal ions. These interactions can influence biochemical pathways and cellular processes, making the compound useful in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylphosphonic acid: Lacks the cyanoethyl group, making it less versatile in certain reactions.
Ethyl methylphosphonate: Similar structure but with an ethyl group instead of a cyanoethyl group.
Dimethyl methylphosphonate: Contains two methyl groups attached to the phosphorus atom.
Uniqueness
2-Cyanoethyl methyl methylphosphonate is unique due to the presence of the cyanoethyl group, which imparts distinct reactivity and properties.
Propriétés
Numéro CAS |
58264-08-7 |
|---|---|
Formule moléculaire |
C5H10NO3P |
Poids moléculaire |
163.11 g/mol |
Nom IUPAC |
3-[methoxy(methyl)phosphoryl]oxypropanenitrile |
InChI |
InChI=1S/C5H10NO3P/c1-8-10(2,7)9-5-3-4-6/h3,5H2,1-2H3 |
Clé InChI |
OJTXYQRGEYSHGA-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C)OCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



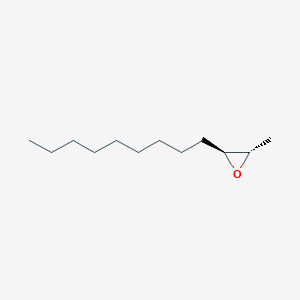

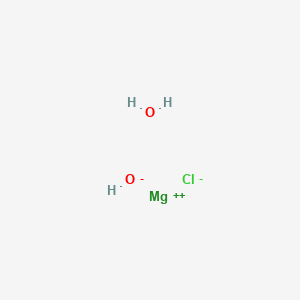
![2,4-Dichloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14606241.png)
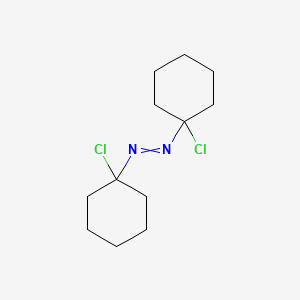

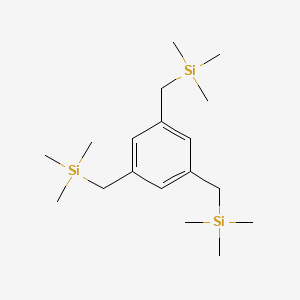

![N-Hydroxy-N'-[(E)phenylmethylene]benzenecarbohydrazonamide](/img/structure/B14606264.png)
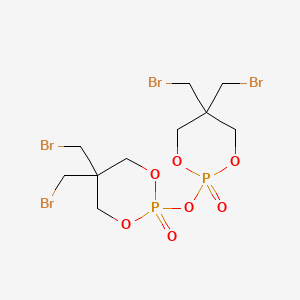
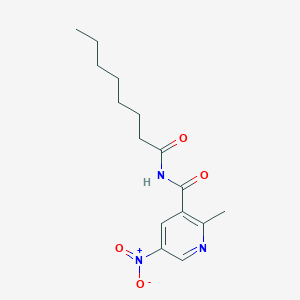
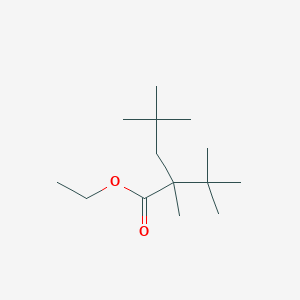
![2-Hydroxy-3-nitro-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14606314.png)
